molecular formula C26H24BrClN2O2S B2623091 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide CAS No. 475196-26-0

2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide

Cat. No.: B2623091
CAS No.: 475196-26-0
M. Wt: 543.9
InChI Key: IEKORMNAVXDLGB-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring through a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Ketone Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the ketone group.

    Substituted Aromatic Compounds: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly as an antifungal and antibacterial agent. Its ability to inhibit certain enzymes and disrupt microbial cell membranes makes it a potential therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, disrupting their integrity and leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone
  • **2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide stands out due to its specific substitution pattern on the imidazole ring and the presence of the ethoxyphenyl group. These structural features contribute to its unique biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-(4-ethoxyphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O2S.BrH/c1-3-31-22-14-10-20(11-15-22)25(30)17-32-26-28-23(19-8-12-21(27)13-9-19)16-29(26)24-7-5-4-6-18(24)2;/h4-16H,3,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKORMNAVXDLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC(=CN2C3=CC=CC=C3C)C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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